molecular formula C19H18N6O3 B2950511 N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421505-70-5

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2950511
CAS No.: 1421505-70-5
M. Wt: 378.392
InChI Key: BDGVRNMJRFLYIS-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a pyridin-2-ylamino group at the 6-position and a benzo[d][1,3]dioxole-5-carboxamide moiety linked via an ethylamino spacer. The benzo[d][1,3]dioxole group may enhance metabolic stability compared to simpler aromatic systems .

Properties

IUPAC Name

N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c26-19(13-4-5-14-15(9-13)28-12-27-14)22-8-7-21-17-10-18(24-11-23-17)25-16-3-1-2-6-20-16/h1-6,9-11H,7-8,12H2,(H,22,26)(H2,20,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGVRNMJRFLYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCNC3=CC(=NC=N3)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C₁₇H₁₈N₄O₃
Molecular Weight 334.36 g/mol
CAS Number 1421498-27-2

This compound primarily functions as an inhibitor of specific protein kinases involved in cell proliferation. It has shown inhibitory activity against cyclin-dependent kinases (CDK4 and CDK6), which are critical for cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Key Findings:

  • Inhibition of Cell Proliferation : The compound demonstrated significant anti-proliferative effects in various human cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung cancer) cells.
  • Induction of Apoptosis : The mechanism involves the activation of caspase pathways leading to programmed cell death, as evidenced by increased cleavage of poly ADP-ribose polymerase (PARP) .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the pyrimidine and benzo[d][1,3]dioxole moieties have been studied to optimize potency and selectivity.

Notable Observations:

  • Substituent Effects : Variations at the R1 position (the substituent on the pyrimidine ring) significantly affect anti-tumor activity. Urea derivatives with specific pyridyl substitutions showed enhanced potency compared to others .
  • Binding Affinity : Molecular docking studies suggest that the compound binds selectively to the ligand-binding domain (LBD) of retinoid X receptor alpha (RXRα), further elucidating its mechanism as a receptor antagonist .

Case Studies

  • In Vitro Studies : A study demonstrated that the compound exhibited an EC50 value of 1.68 ± 0.22 µM against RXRα, indicating potent antagonist activity . Additionally, it showed IC50 values < 10 µM for inhibiting cell viability in cancer lines, while maintaining low cytotoxicity in normal cells (IC50 > 100 µM).
  • Preclinical Models : In vivo studies using xenograft models have shown that treatment with this compound leads to significant tumor regression compared to control groups, suggesting its potential for clinical applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine-Based Analogues with Benzo[d][1,3]dioxole Substituents

Compound 3 (from ):

Structure: 2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide

  • Key Differences: Replaces the ethylamino linker with an acetamide bridge and introduces a 1-oxoisoindolin-4-yl group.
  • The 1-oxoisoindolin-4-yl group could enhance proteolysis-targeting chimera (PROTAC) activity .
Compound 5 (from ):

Structure: 2-((2-(benzo[d][1,3]dioxol-5-ylamino)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide

  • Key Differences: Direct attachment of benzo[d][1,3]dioxol-5-ylamino to pyrimidine, omitting the ethyl spacer.

Pyrimidine Derivatives with Carboxamide Functionality

Compound 1 (from ):

Structure: (S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide

  • Key Differences : Substitutes benzo[d][1,3]dioxole with dichlorobenzamide and adds a chiral hydroxypropyl group.
  • Implications : The dichlorobenzamide may improve solubility, while the hydroxypropyl group could enhance hydrogen bonding in EGFR inhibition .
HSD-2 (from ):

Structure : N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide

  • Key Differences : Lacks the pyrimidine-pyridine scaffold but retains the benzo[d][1,3]dioxole-5-carboxamide moiety.
  • Implications : Demonstrates the importance of the benzo[d][1,3]dioxole group in metabolic stability, as evidenced by resistance to amide hydrolysis in hepatocyte studies .

Kinase Inhibitors with Pyrimidine Cores

Compound 11f (from ):

Structure: (R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide

  • Key Differences: Incorporates a fused pyrimido[4,5-d]pyrimidinone core and a benzodiazepine scaffold.

Comparative Data Table

Property Target Compound Compound 3 Compound 1
Core Structure Pyrimidine with pyridin-2-ylamino and ethylamino linker Pyrimidine with acetamide linker Pyrimidine with hydroxypropyl group
Aromatic Substituent Benzo[d][1,3]dioxole-5-carboxamide Benzo[d][1,3]dioxol-5-ylmethyl Dichlorobenzamide
Molecular Weight Not reported ~600 Da 447.1 Da
Metabolic Stability Likely high (resistance to amide hydrolysis inferred from ) Moderate (PROTAC-mediated degradation) Moderate (ester hydrolysis dominant)
Therapeutic Target Kinase inhibition (inferred from pyrimidine scaffold) PROTAC/kinase dual activity EGFR inhibition

Key Research Findings

  • Metabolic Stability: The benzo[d][1,3]dioxole-5-carboxamide group in the target compound is less prone to hydrolysis compared to other amides (e.g., No. 1767 in ), suggesting improved pharmacokinetics .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , involving amide coupling and nucleophilic aromatic substitution .

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